Home > Products > Screening Compounds P106784 > 3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole -

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

Catalog Number: EVT-5555850
CAS Number:
Molecular Formula: C24H15Cl4F3N2
Molecular Weight: 530.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound represents a core structure similar to the target compound, with a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole scaffold. It was synthesized from 3-fluoro-4-methoxy acetophenone and demonstrated excellent antibacterial activity against various bacterial strains, including E. Coli, P. aeruginosa, S. aureus, and B. Subtilis [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This molecule acts as a potent peripheral cannabinoid-1 receptor (CB1R) inverse agonist and was investigated for its potential in regulating feeding and appetite [].

1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives

  • Compound Description: This series of compounds, particularly those with 4-hydroxy or 2,4-dihydroxyphenyl substitutions at the 3-position, were found to be potent and selective inhibitors of monoamine oxidase-A (MAO-A) [].

3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one

  • Compound Description: This compound consists of a dihydropyrazole ring linked to a chromene ring system and exhibits specific structural features revealed by X-ray crystallography, including a planar chromene ring system and various intermolecular interactions [].

(rac)-N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide hydrates

  • Compound Description: These compounds are hydrates of a pyrazole derivative and are described as cannabinoid receptor modulators [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted CB1R antagonist. It exhibited significant weight-loss efficacy in diet-induced obese (DIO) mice without affecting the central nervous system [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a well-known potent and selective antagonist of the CB1 cannabinoid receptor [, , , , , , ]. It exhibits inverse agonist activity in certain neuronal systems, such as superior cervical ganglion neurons, by producing opposite effects on Ca2+ currents compared to CB1 agonists []. Studies have shown that its interaction with the lysine residue at position 3.28 (K3.28) of the CB1 receptor is crucial for its inverse agonism [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, displaying nanomolar affinity for both rat and human CB1 receptors []. It exhibits a long duration of action in blocking CB1 receptors in the brain and antagonizes various pharmacological effects induced by CB1 agonists [].

5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

  • Compound Description: This compound is a novel radioligand developed for positron emission tomography (PET) imaging of CB1 receptors. It demonstrates high binding affinity for CB1 receptors and moderate lipophilicity, making it suitable for imaging studies [].

4,5-Dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one

  • Compound Description: This compound was synthesized from readily available starting materials, methyl acetimidate hydrochloride, and 2,4-dichlorophenylhydrazine, and was obtained in high yield and purity [].

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound was synthesized by a multi-step procedure and exhibited marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting potential anticancer properties [].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound revealed key structural features, including the dihedral angles between various ring systems and the presence of intermolecular hydrogen bonds [].

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

  • Compound Description: This compound was synthesized by heterocyclization of specific Schiff bases and was subsequently evaluated for antibacterial activities [].

1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

  • Compound Description: This group of compounds was designed and synthesized to study the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Replacing the 4-methyl group of SR141716A with a 1H-pyrrol-1-yl moiety led to the discovery of compound 30 within this group, which displayed high affinity for the CB1 receptor (Ki = 5.6 nM) and acted as an inverse agonist [].

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand. It displays partial agonist properties at these receptors and shows promising antihyperalgesic and antiallodynic effects in rat models of chronic pain [].

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

  • Compound Description: FTY720 is an immunosuppressant drug and a sphingosine analog that interacts with CB1 receptors, demonstrating an unexpected target for this compound [].

17. 1-(3-(4-chlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5f)* Compound Description: This compound is a furan-tethered 2-pyrazoline synthesized via a 1,3-dipolar cycloaddition reaction. It exhibited excellent DPPH radical scavenging activity and showed potent antimicrobial activity against various bacterial and fungal species []. * Relevance: Compound 5f shares the 1-phenyl-4,5-dihydro-1H-pyrazole core with the target compound, 5-(2,4-dichlorophenyl)-3-[2-(2,4-dichlorophenyl)vinyl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole. This structural similarity suggests that incorporating a furan ring into the target compound's structure could be explored to investigate potential antioxidant and antimicrobial properties.

Properties

Product Name

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

Molecular Formula

C24H15Cl4F3N2

Molecular Weight

530.2 g/mol

InChI

InChI=1S/C24H15Cl4F3N2/c25-16-6-4-14(21(27)11-16)5-8-18-13-23(20-9-7-17(26)12-22(20)28)33(32-18)19-3-1-2-15(10-19)24(29,30)31/h1-12,23H,13H2/b8-5+

InChI Key

WBOJXVXTKGXWHW-VMPITWQZSA-N

SMILES

C1C(N(N=C1C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1C(N(N=C1C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

C1C(N(N=C1/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.